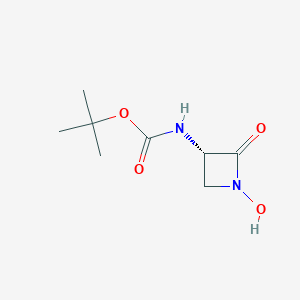

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Descripción general

Descripción

Es un metabolito activo del tamoxifeno y se ha encontrado que es eficaz en pacientes que han fallado terapias hormonales previas . El endoxifen clorhidrato está en desarrollo para el tratamiento del cáncer de mama positivo para el receptor de estrógenos y para el tratamiento de la manía en el trastorno bipolar .

Métodos De Preparación

El endoxifen clorhidrato se sintetiza a través de la biotransformación del tamoxifeno por el sistema enzimático citocromo P450, específicamente CYP2D6 . La ruta sintética implica la hidroxilación de N-desmetiltamoxifeno para producir endoxifeno . Los métodos de producción industrial suelen implicar el uso de técnicas de síntesis química para producir el compuesto en grandes cantidades .

Análisis De Reacciones Químicas

El endoxifen clorhidrato se somete a varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

El endoxifen clorhidrato tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de los moduladores selectivos del receptor de estrógenos.

Biología: El compuesto se utiliza para investigar los efectos biológicos de la modulación del receptor de estrógenos.

Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.

Mecanismo De Acción

El endoxifen clorhidrato ejerce sus efectos uniéndose a los receptores de estrógenos y modulando su actividad. Actúa como un antagonista del receptor de estrógenos, bloqueando los efectos del estrógeno e inhibiendo el crecimiento de las células cancerosas de mama positivas para el receptor de estrógenos . El compuesto también inhibe la actividad de la proteína quinasa C (PKC), que se asocia con el tratamiento de la manía en el trastorno bipolar . Los objetivos moleculares y las vías involucradas incluyen las vías de señalización del receptor de estrógenos y PKC .

Comparación Con Compuestos Similares

El endoxifen clorhidrato es similar a otros moduladores selectivos del receptor de estrógenos, como el tamoxifeno y el 4-hidroxitamoxifeno. Tiene propiedades únicas que lo hacen más eficaz en ciertas aplicaciones. Por ejemplo, el endoxifen clorhidrato tiene una mayor afinidad por el receptor de estrógenos y una mayor potencia como antiestrogénico en comparación con el tamoxifeno . Los compuestos similares incluyen:

- Tamoxifeno

- 4-Hidroxitamoxifeno

- N-desmetiltamoxifeno

Las propiedades únicas y la eficacia del endoxifen clorhidrato en aplicaciones específicas lo convierten en un compuesto valioso en la investigación científica y la medicina.

Actividad Biológica

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications, particularly in cancer treatment and antibacterial properties.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group using a Boc (tert-butyloxycarbonyl) protecting group, followed by the formation of the azetidinone ring. Various methods have been reported for synthesizing azetidinones, including cycloaddition reactions and the Staudinger reaction, which yield high enantiomeric purity and good yields .

Key Synthetic Steps

- Protection of Amino Group : The amino group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.

- Formation of Azetidinone Ring : The azetidinone structure is formed through cyclization reactions that can be controlled to favor specific stereoisomers.

- Deprotection : After synthesis, the Boc group can be removed under mild acidic conditions to yield the free amino compound.

Anticancer Activity

Research indicates that derivatives of azetidinones, including this compound, exhibit promising anticancer properties. Notably, compounds containing the azetidinone scaffold have shown significant anti-proliferative activity against various cancer cell lines, including colon cancer .

The primary mechanism through which these compounds exert their anticancer effects appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Case Studies

A study evaluated a series of 3-aminoazetidinone derivatives against the SW48 colon cancer cell line. The most active compound demonstrated an IC50 value of 5.05 μM for tubulin polymerization inhibition, indicating its potential as a therapeutic agent .

Antibacterial Activity

In addition to anticancer properties, this compound derivatives have shown antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives ranged from 20 to 70 µM against strains like Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Antibacterial Activity

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Derivative A | S. aureus | 20 |

| Derivative B | E. coli | 40 |

| Derivative C | Multi-drug resistant S. aureus | 30 |

This table summarizes the antibacterial efficacy of various derivatives, highlighting their potential as alternatives to traditional antibiotics.

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-10(13)6(5)11/h5,13H,4H2,1-3H3,(H,9,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBKFUFXCHRYDR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503692 | |

| Record name | tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71405-01-1 | |

| Record name | tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.